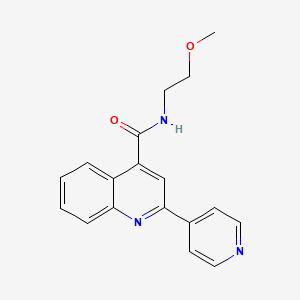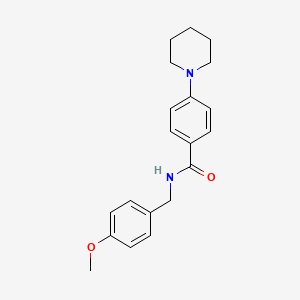
(3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride
説明
(3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as BAM-15, is a chemical compound that has been studied for its potential applications in scientific research. BAM-15 is a mitochondrial uncoupler that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
(3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of mitochondrial uncoupling. Mitochondrial uncouplers are compounds that can disrupt the coupling between the electron transport chain and ATP synthesis, resulting in the dissipation of the proton gradient across the mitochondrial inner membrane. This can lead to an increase in mitochondrial respiration and a decrease in ATP production.
作用機序
The mechanism of action of (3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride involves the uncoupling of the mitochondrial inner membrane. This compound has been shown to increase mitochondrial respiration and decrease ATP production in a variety of cell types. This effect is thought to be due to the dissipation of the proton gradient across the mitochondrial inner membrane, which leads to an increase in electron transport and oxygen consumption.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its mitochondrial uncoupling activity, this compound has been shown to increase glucose uptake and decrease lipid accumulation in adipocytes. It has also been shown to have anti-inflammatory effects in macrophages and to protect against oxidative stress in neuronal cells.
実験室実験の利点と制限
One advantage of (3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride is its ability to selectively uncouple mitochondria without affecting other cellular processes. This can be useful for studying the role of mitochondrial respiration in various cellular processes and diseases. However, one limitation of this compound is its potential toxicity. It has been shown to cause cell death at high concentrations, and its long-term effects on mitochondrial function and cellular metabolism are not well understood.
将来の方向性
There are several potential future directions for research on (3-bromo-4,5-dimethoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride. One area of interest is in the development of more selective mitochondrial uncouplers that can target specific cell types or mitochondrial subpopulations. Another area of interest is in the use of this compound as a tool for studying the role of mitochondrial respiration in various cellular processes and diseases. Finally, there is potential for the development of this compound as a therapeutic agent for diseases characterized by mitochondrial dysfunction, such as Parkinson's disease and Alzheimer's disease.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its mitochondrial uncoupling activity has been shown to have a variety of biochemical and physiological effects, and it has potential as a tool for studying the role of mitochondrial respiration in various cellular processes and diseases. However, its potential toxicity and long-term effects on mitochondrial function and cellular metabolism need to be further studied.
特性
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2.2ClH/c1-19-14-8-12(7-13(16)15(14)20-2)10-18-9-11-3-5-17-6-4-11;;/h7-8,11,17-18H,3-6,9-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMQSBJBFZLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2CCNCC2)Br)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4707630.png)
![2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4707634.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4707645.png)
![N-({4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4707653.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4707661.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-iodophenyl)thiourea](/img/structure/B4707668.png)
![2-{3-[(2,4-difluorophenoxy)methyl]phenyl}-7-(2-furyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707672.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4707686.png)
![{5-[4-(carboxymethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4707694.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)


![4-(2,6-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4707735.png)